Ethyl 3-methylidenecyclobutane-1-carboxylate

Description

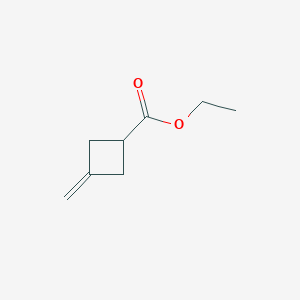

Ethyl 3-methylidenecyclobutane-1-carboxylate (CAS 40896-96-6) is a cyclobutane derivative featuring a methylidene (=CH₂) group at the 3-position and an ethyl ester (-COOCH₂CH₃) at the 1-position of the four-membered ring. This compound is primarily utilized in research settings, particularly in organic synthesis and medicinal chemistry, due to its strained cyclobutane ring and reactive methylidene moiety, which can participate in cycloaddition reactions or serve as a precursor for functionalized intermediates . Its molecular formula is inferred as C₈H₁₀O₂ based on structural analogs (e.g., methyl 3-methylenecyclobutane-1-carboxylate, C₇H₁₀O₂; see Table 1) .

Properties

IUPAC Name |

ethyl 3-methylidenecyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-10-8(9)7-4-6(2)5-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCWJRFQAGUNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=C)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595747 | |

| Record name | Ethyl 3-methylidenecyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40896-96-6 | |

| Record name | Ethyl 3-methylidenecyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-methylidenecyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclobutane Ring Formation

- [2+2] Cycloaddition reactions: Photochemical or thermal [2+2] cycloadditions of alkenes or alkynes are common methods to form cyclobutane rings.

- Ring contraction or expansion methods: Starting from cyclopentanones or cyclopropanes, ring size modification can yield cyclobutane derivatives.

- Intramolecular cyclization: Using suitable precursors with functional groups positioned to cyclize under acidic or basic conditions.

Introduction of Carboxylate Ester Group

- Esterification of cyclobutanecarboxylic acid with ethanol under acidic conditions or via acid chloride intermediates is standard.

- Alternatively, direct reaction of cyclobutanone derivatives with ethyl chloroformate in the presence of bases can yield cyclobutane esters.

Preparation of Ethyl 3-methylidenecyclobutane-1-carboxylate: Synthetic Routes

Synthesis via α,β-Unsaturated Cyclobutanone Intermediates

- Starting from 3-oxo-cyclobutanecarboxylate esters, the exocyclic methylene group can be introduced by Wittig or Tebbe olefination reactions targeting the ketone functionality at the 3-position.

- For example, ethyl 3-oxo-cyclobutane-1-carboxylate can be treated with a methylenation reagent to form this compound.

Direct Olefination of Cyclobutanone Derivatives

- The Tebbe reagent or Peterson olefination can convert ketones to exocyclic methylene groups efficiently under mild conditions.

- These methods avoid harsh conditions that might cause ring opening or rearrangement.

Esterification under Anhydrous Conditions

- To prevent hydrolysis of the ester, reactions are typically carried out under anhydrous conditions with drying agents and inert atmosphere.

- Purification is often performed by column chromatography or high-performance liquid chromatography (HPLC) to achieve high purity.

Reaction Conditions and Catalysts

| Step | Conditions | Notes |

|---|---|---|

| Cyclobutanone preparation | Photochemical [2+2] cycloaddition | Requires UV light, inert atmosphere |

| Olefination (exocyclic methylene) | Tebbe reagent, room temperature | Mild, high selectivity, avoids side reactions |

| Esterification | Ethanol, acid catalyst or ethyl chloroformate + base | Anhydrous, room temperature or slight heating |

| Purification | Silica gel chromatography or HPLC | Ensures removal of side products and unreacted starting materials |

Research Findings and Examples

- Bench-scale synthesis of related cyclobutane esters involves reacting cyclobutanone derivatives with ethyl chloroformate in the presence of triethylamine under anhydrous conditions, stirring at room temperature for several hours, followed by chromatographic purification.

- Industrial methods scale up these reactions using automated reactors and continuous flow systems to enhance yield and purity.

- Methylenation of cyclobutanone esters to generate exocyclic methylene groups has been reported with high efficiency using Tebbe or Wittig reagents, providing good yields under mild conditions.

- Control of moisture and temperature is critical to prevent hydrolysis and side reactions, typically maintaining moisture below 0.5% and reaction temperatures between 10–25°C.

Summary Table of Preparation Method Steps

| Step No. | Process Stage | Reagents/Catalysts | Conditions | Outcome/Notes |

|---|---|---|---|---|

| 1 | Cyclobutanone synthesis | Alkenes, UV light | Photochemical [2+2] cycloaddition | Formation of cyclobutanone intermediate |

| 2 | Esterification | Ethyl chloroformate, base | Anhydrous, room temp | Formation of ethyl cyclobutanecarboxylate |

| 3 | Exocyclic methylene introduction | Tebbe reagent or Wittig reagent | Mild temperature, inert atmosphere | Conversion of ketone to methylidene group |

| 4 | Purification | Silica gel chromatography | Ambient temperature | High purity this compound |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methylidenecyclobutane-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 3-methylidenecyclobutane-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound serves as a precursor in the synthesis of biologically active molecules.

Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-methylenecyclobutanecarboxylate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release active intermediates that participate in various biochemical pathways. These intermediates can interact with enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Structural and Reactivity Analysis

- Ring Strain and Reactivity: The cyclobutane ring in this compound introduces significant ring strain, enhancing its reactivity in ring-opening or cycloaddition reactions compared to cyclopentane analogs (e.g., methyl 3-aminocyclopentanecarboxylate) . The methylidene group further increases electrophilicity, enabling Diels-Alder or [2+2] cycloadditions, unlike the 3-oxo derivative, which favors nucleophilic additions at the ketone .

- Ester Group Effects : Ethyl esters generally exhibit lower volatility and higher lipophilicity than methyl esters, influencing solubility in organic solvents. For example, methyl 3-methylenecyclobutane-1-carboxylate (b.p. 56–59°C at 20 Torr) is more volatile than its ethyl counterpart .

Biological Activity

Ethyl 3-methylidenecyclobutane-1-carboxylate (EMCC) is a compound of interest in organic chemistry and pharmacology due to its unique structural properties and potential biological activities. With the molecular formula and a molecular weight of 140.18 g/mol, EMCC is characterized by a cyclobutane ring, which may contribute to its interaction with biological systems.

- Molecular Formula :

- Molecular Weight : 140.18 g/mol

- CAS Number : 40896-96-6

- Purity : Typically ≥ 97% .

Biological Activity Overview

The biological activity of EMCC has been explored through various studies, focusing on its potential therapeutic effects, mechanisms of action, and interactions with biological molecules.

EMCC's biological activity is largely attributed to its functional groups that allow for interactions with biomolecules:

- Hydrogen Bonding : The carboxylate group can form hydrogen bonds, enhancing solubility and reactivity in biological environments.

- π-π Interactions : The presence of the cyclobutane structure allows for π-π stacking with aromatic amino acids in proteins, potentially influencing enzyme activity and receptor binding .

Anticancer Activity

Recent studies have indicated that EMCC exhibits promising anticancer properties:

- In Vitro Studies : EMCC has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

- Case Study : A study conducted on human breast cancer cells demonstrated that treatment with EMCC resulted in a significant decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

EMCC has also been investigated for its anti-inflammatory properties:

- In Vivo Studies : Animal models treated with EMCC showed reduced levels of pro-inflammatory cytokines, indicating its potential to modulate inflammatory responses .

- Mechanism : The compound may inhibit the NF-kB signaling pathway, which is crucial in the inflammatory response.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in cancer cell lines | |

| Anti-inflammatory | Reduced pro-inflammatory cytokines |

Synthesis and Applications

The synthesis of EMCC typically involves cycloaddition reactions followed by esterification processes. This compound serves as a versatile building block in organic synthesis and has applications in medicinal chemistry for developing new therapeutic agents.

Synthetic Route Overview

- Formation of Cyclobutane Ring : Through cycloaddition reactions involving alkenes.

- Esterification : Reacting the carboxylic acid group with ethanol to form the ethyl ester.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.